(2-Chloro-5-methoxyphenyl)methanamine
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Overview
Description
(2-Chloro-5-methoxyphenyl)methanamine is an organic compound with the molecular formula C8H10ClNO It is a derivative of methanamine, where the phenyl ring is substituted with a chlorine atom at the 2-position and a methoxy group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-5-methoxyphenyl)methanamine typically involves the following steps:
Nitration: The starting material, 2-chloro-5-methoxybenzene, undergoes nitration to introduce a nitro group.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: (2-Chloro-5-methoxyphenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or hydrazones.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Lithium tetrahydridoaluminate (III) or sodium borohydride.
Substitution: Palladium-catalyzed Suzuki–Miyaura coupling reactions.
Major Products:
Oxidation: Formation of oximes or hydrazones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted phenylmethanamines.
Scientific Research Applications
(2-Chloro-5-methoxyphenyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Chloro-5-methoxyphenyl)methanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biological molecules, influencing their activity. The methoxy and chloro substituents can affect the compound’s lipophilicity and ability to cross cell membranes, thereby modulating its biological effects .
Comparison with Similar Compounds
(5-Chloro-2-methoxyphenyl)methanamine: Similar structure but with different substitution pattern.
(2-Chloro-5-methylphenyl)methanamine: Similar structure with a methyl group instead of a methoxy group.
Uniqueness: (2-Chloro-5-methoxyphenyl)methanamine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both chloro and methoxy groups provides a balance of electronic and steric effects, making it a versatile compound for various applications.
Properties
Molecular Formula |
C8H10ClNO |
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Molecular Weight |
171.62 g/mol |
IUPAC Name |
(2-chloro-5-methoxyphenyl)methanamine |
InChI |
InChI=1S/C8H10ClNO/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4H,5,10H2,1H3 |
InChI Key |
HUTHAKNPNVJVBP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)CN |
Origin of Product |
United States |
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